2-Methylprop-2-ene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

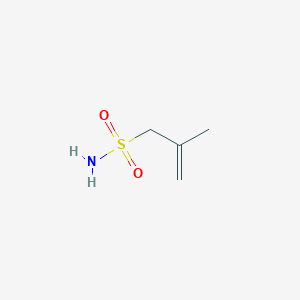

2-Methylprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C4H9NO2S and a molecular weight of 135.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Applications De Recherche Scientifique

Spectra, Electronic Properties, and Biological Activities

A study on a sulfonamide derivative, specifically methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE), explored its spectra, electronic properties, biological activities, and potential as an antibacterial agent through molecular docking. The research utilized FT-IR spectra, DFT/B3LYP methods for geometry and vibrational wave number computations, and molecular docking to recognize hydrogen bond lengths and binding energy with antibacterial protein. This investigation highlights the compound's charge transfer capabilities and molecular stability, suggesting applications in pharmaceutical and material sciences (V. Vetrivelan, 2018).

Catalytic Applications

Research on the palladium-catalyzed desulfinylative C–C allylation using sulfonamides, such as 2-Methylprop-2-ene-, and other derivatives, demonstrates their utility in creating complex molecules. This process allows for regioselective allylic arylation and alkylation, facilitating the synthesis of varied organic compounds. The study indicates the potential of these compounds in synthetic chemistry and drug development (Chandra M. R. Volla et al., 2009).

Sulfonamide Antibiotics and Protease Inhibitors

Sulfonamides, including 2-Methylprop-2-ene-1-sulfonamide derivatives, are noted for their broad pharmacological applications. They have been investigated for their protease inhibitory properties, showing potential in anticancer, anti-inflammatory, and antiviral therapies. This includes the inhibition of matrix metalloproteases (MMPs), which are key in tumor invasion and metastasis, and the potential treatment of inflammatory states and viral infections (C. Supuran, A. Casini, & A. Scozzafava, 2003).

Environmental Applications

The detection of sulfonamides in environmental samples has been enhanced through the development of molecularly imprinted polymer (MIP)-decorated magnetite nanoparticles. This composite material demonstrates selective and sensitive detection of sulfonamides, including this compound derivatives, in complex matrices like water, highlighting their relevance in monitoring environmental pollutants and ensuring public health safety (Alejandro Zamora-Gálvez et al., 2016).

Sulfonamide Synthesis and Drug Design

Innovative approaches for sulfonamide synthesis, such as electrochemical oxidative coupling, have been developed. These methods offer environmentally friendly, catalyst-free alternatives for producing sulfonamides, demonstrating the continued evolution of chemical synthesis techniques and their application in creating pharmacologically active compounds (G. Laudadio et al., 2019).

Mécanisme D'action

Target of Action

It’s known that sulfonamides generally target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .

Mode of Action

2-Methylprop-2-ene-1-sulfonamide, like other sulfonamides, likely acts as a competitive inhibitor of the enzyme dihydropteroate synthase. This inhibition prevents the production of dihydrofolic acid, a precursor to folic acid . The compound’s alkene group may also undergo electrophilic addition reactions .

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the synthesis of folic acid, affecting the folate pathway. This disruption can inhibit bacterial growth and replication, as folic acid is necessary for the synthesis of nucleic acids and amino acids .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in body fluids and tissues . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is likely the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This can lead to the effective treatment of bacterial infections.

Propriétés

IUPAC Name |

2-methylprop-2-ene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZZDMCHRRNYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)

![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2897966.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B2897970.png)

![1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2897973.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897976.png)